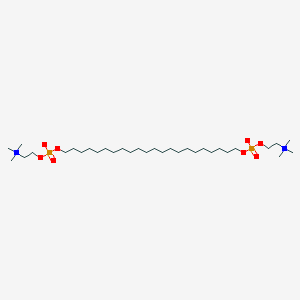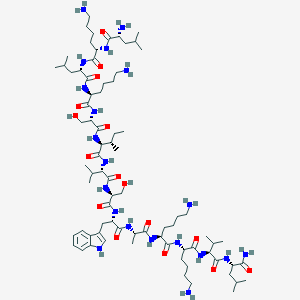
Irlbacholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irlbacholine is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a cholinergic agonist that activates the cholinergic receptors in the body. It is a potent and selective agonist of the M1 muscarinic receptor, which plays a crucial role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Irlbacholine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Irlbacholine has been used to study the role of the M1 muscarinic receptor in learning and memory processes. It has also been used to investigate the effects of cholinergic agonists on neuronal excitability and synaptic plasticity. In pharmacology, Irlbacholine has been used to evaluate the efficacy and safety of new drugs that target the cholinergic system. In toxicology, Irlbacholine has been used to study the effects of cholinergic agonists on cellular and molecular processes.
Mecanismo De Acción
Irlbacholine acts as a cholinergic agonist by binding to and activating the M1 muscarinic receptor. The M1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the M1 receptor leads to the activation of various signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways play a crucial role in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Irlbacholine has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that Irlbacholine can increase the release of acetylcholine and other neurotransmitters from neuronal cells. It can also increase the activity of choline acetyltransferase, the enzyme responsible for the synthesis of acetylcholine. In vivo studies have shown that Irlbacholine can improve cognitive function and memory in animal models. It can also enhance synaptic plasticity and increase neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Irlbacholine has several advantages for lab experiments. It is a potent and selective agonist of the M1 muscarinic receptor, which makes it an ideal tool for studying the effects of cholinergic agonists on neuronal processes. It is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, Irlbacholine has some limitations for lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in some experiments. It can also have off-target effects on other cholinergic receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Irlbacholine. One direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its effects on other physiological and pathological processes, such as inflammation and immune function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Irlbacholine to optimize its use in experimental settings. Overall, Irlbacholine has significant potential for advancing our understanding of the cholinergic system and its role in various biological processes.
Propiedades
Número CAS |
156832-61-0 |
|---|---|
Nombre del producto |
Irlbacholine |
Fórmula molecular |
C32H70N2O8P2 |
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
22-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxydocosyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H70N2O8P2/c1-33(2,3)27-31-41-43(35,36)39-29-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-30-40-44(37,38)42-32-28-34(4,5)6/h7-32H2,1-6H3 |
Clave InChI |
PUNFUIMDUBRENC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Otros números CAS |
156832-61-0 |
Sinónimos |
irlbacholine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)






![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)